5-(2-chlorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
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Overview
Description
5-(2-chlorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound belonging to the class of pyrimidoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 1,3-dimethylbarbituric acid under acidic conditions, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of reduced pyrimidoquinoline derivatives.
Substitution: Formation of substituted pyrimidoquinoline derivatives.
Scientific Research Applications
5-(2-chlorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Known for their anticancer and anti-inflammatory activities.
Quinoline derivatives: Widely studied for their antimicrobial and antimalarial properties.
Uniqueness
5-(2-chlorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione stands out due to its unique structural features, which confer specific biological activities not commonly found in other similar compounds .
Properties
Molecular Formula |
C19H18ClN3O3 |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-1,3-dimethyl-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C19H18ClN3O3/c1-22-17-16(18(25)23(2)19(22)26)14(10-6-3-4-7-11(10)20)15-12(21-17)8-5-9-13(15)24/h3-4,6-7,14,21H,5,8-9H2,1-2H3 |
InChI Key |
MKRUHIZBSKCRCE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4Cl)C(=O)N(C1=O)C |
Origin of Product |
United States |
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